N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S2/c1-2-19-11-14-13-10(20-11)12-9(16)7-5-3-4-6-8(7)15(17)18/h3-6H,2H2,1H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLZGGVFIUIUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide typically involves the reaction of 2-amino-5-ethylsulfanyl-1,3,4-thiadiazole with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like tin(II) chloride or iron powder in acidic conditions are commonly used for nitro group reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Thiadiazole derivatives have been investigated for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the thiadiazole ring may facilitate binding to specific protein sites. Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Substituents on the thiadiazole ring and benzamide group significantly alter biological activity and chemical properties. Key examples include:
| Compound Name | Substituents | Key Features | Biological Activity | Reference |
|---|---|---|---|---|
| N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | Trifluoromethyl group at benzamide position | Enhanced electron-withdrawing effects; increased stability | Antimicrobial (broad-spectrum) | |
| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide | Sulfonamide group at thiadiazole position 5 | Improved solubility; hydrogen-bonding capacity | Anticancer (cell line inhibition) | |
| N-{5-(butylthio)-1,3,4-thiadiazol-2-yl}benzamide | Butylthio group at position 5 | Higher lipophilicity; prolonged half-life | Anticancer (moderate efficacy) | |
| N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)propanamide | Methylthio group and propanamide chain | Reduced steric hindrance; enhanced target binding | Antimicrobial (Gram-positive bacteria) |
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance reactivity and antimicrobial potency .
- Alkylthio chains (ethyl, butyl) improve lipophilicity, affecting pharmacokinetics .
- Sulfonamide substituents increase solubility and anticancer activity by modulating enzyme interactions .
Heterocyclic Ring Modifications
Replacing the thiadiazole ring with other heterocycles alters bioactivity:
| Compound Name | Heterocycle | Key Differences | Biological Impact | Reference |
|---|---|---|---|---|
| N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide | Oxadiazole (two oxygen atoms) | Reduced aromatic stability; altered dipole moments | Lower antimicrobial activity compared to thiadiazole analogues | |
| N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide | Thiadiazole + chromene fusion | Extended conjugation; redox-active chromene moiety | Enhanced anticancer activity via dual targeting |
Key Observations :
- Oxadiazole analogues exhibit diminished activity due to reduced ring stability and electronic effects .
- Hybrid structures (e.g., thiadiazole-chromene) show synergistic effects, leveraging multiple pharmacophores .
Functional Group Additions
Incorporation of additional functional groups diversifies applications:
Key Observations :
- Benzylsulfanyl groups enhance antifungal activity by interacting with fungal membrane proteins .
- Ester functionalities enable prodrug strategies, improving bioavailability .
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a heterocyclic compound belonging to the thiadiazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C11H10N4O3S
- Molecular Weight : 278.29 g/mol
- IUPAC Name : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
The compound features a thiadiazole ring substituted with an ethylsulfanyl group at the 5-position and a nitrobenzamide moiety, which contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 278.29 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 129 Ų |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.
- Anticancer Properties : It has been suggested that the compound can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation .
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against Gram-positive and Gram-negative bacteria.
Antifungal Activity
The compound has also shown antifungal effects against several pathogenic fungi. Studies report that it disrupts fungal cell membranes, leading to increased permeability and ultimately cell death.
Anticancer Activity
Recent investigations have highlighted the potential of this compound in cancer therapy. In vitro assays have shown that it can inhibit the proliferation of cancer cells through mechanisms such as cell cycle arrest and induction of apoptosis. Specific studies have focused on its effects on breast cancer and leukemia cell lines.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial properties against selected bacterial strains.
- Findings : The compound exhibited MIC values ranging from 8 to 32 µg/mL against various pathogens, demonstrating significant antimicrobial activity.
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Findings : The compound induced apoptosis in breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
- Physico-Chemical Properties Study :
Q & A
Q. What are the standard synthetic routes for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide, and what key reaction conditions are involved?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions.
- Step 2 : Introduction of the ethylsulfanyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Nitrobenzamide moiety incorporation using carbodiimide-mediated coupling (e.g., EDC/HOBt) or direct acylation. Key conditions include solvent polarity (e.g., DMF or dichloromethane), temperature control (40–80°C), and catalysts like triethylamine. Reaction progress is monitored via TLC or HPLC .
Q. How is the purity and structural integrity of this compound verified post-synthesis?
- Chromatography : HPLC or GC-MS for purity assessment (>95%).
- Spectroscopy :
- ¹H/¹³C NMR to confirm functional groups (e.g., ethylsulfanyl protons at δ ~2.5–3.0 ppm).
- IR for nitro group absorption bands (~1520 cm⁻¹ and ~1350 cm⁻¹).
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ = 352.06 g/mol).
- Elemental analysis to confirm C, H, N, S ratios .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values calculated.
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀.
- Enzyme inhibition : Fluorometric assays targeting enzymes like dihydrofolate reductase (DHFR) or β-lactamase .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, particularly for the nitrobenzamide coupling step?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Temperature control : Maintaining 60–70°C prevents side reactions (e.g., nitro group reduction).
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) improves yield to >70% .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing ethylsulfanyl with methyl or phenyl groups) to validate docking results.
- Molecular dynamics simulations : Analyze ligand-protein binding stability (e.g., with DHFR) over 100-ns trajectories.
- Experimental validation : Repeat assays under controlled conditions (pH, temperature) to rule out false negatives .
Q. How can researchers design experiments to elucidate the mechanism of action in anticancer activity?
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis.
- Cell cycle analysis : PI staining and flow cytometry to identify phase-specific arrest (e.g., G1/S).
- Western blotting : Measure biomarkers like caspase-3, PARP, and Bcl-2/Bax ratios.
- ROS detection : Fluorescent probes (e.g., DCFH-DA) to assess oxidative stress .
Notes
- Methodological Focus : Answers emphasize experimental design and data analysis over definitions.
- Structural Specificity : Full chemical names are used to maintain clarity (e.g., "ethylsulfanyl" instead of abbreviations).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
